Cas no 1247533-58-9 (2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid)

2-Methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound featuring a pyrazole moiety linked to a substituted pentanoic acid backbone. Its structure combines a methylamino group and a carboxylate functionality, making it a versatile intermediate in medicinal chemistry and drug development. The presence of the pyrazole ring enhances its potential as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's distinct substitution pattern offers opportunities for further derivatization, enabling fine-tuning of physicochemical properties. Its stability and synthetic accessibility make it suitable for research applications in lead optimization and structure-activity relationship studies.
2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid structure
1247533-58-9 structure
Product Name:2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid
CAS No:1247533-58-9
MF:C11H19N3O2
MW:225.287462472916
CID:6411314
PubChem ID:61925202
Update Time:2025-06-13

2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid
    • 1H-Pyrazole-1-pentanoic acid, α,4-dimethyl-α-(methylamino)-
    • EN300-1140362
    • 1247533-58-9
    • CS-0344691
    • AKOS011199136
    • Inchi: 1S/C11H19N3O2/c1-9-7-13-14(8-9)6-4-5-11(2,12-3)10(15)16/h7-8,12H,4-6H2,1-3H3,(H,15,16)
    • InChI Key: VJUNNIKUXAQVAG-UHFFFAOYSA-N
    • SMILES: N1(CCCC(C)(NC)C(O)=O)C=C(C)C=N1

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 388.3±42.0 °C(Predicted)
  • pka: 2.42±0.44(Predicted)

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Additional information on 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid

Comprehensive Overview of 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS No. 1247533-58-9)

2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS No. 1247533-58-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its pyrazole and methylamino functional groups, is often explored for its role in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity, which make it a promising candidate for targeting specific biological pathways.

The compound's chemical structure features a pentanoic acid backbone substituted with a 4-methyl-1H-pyrazol-1-yl group and a methylamino moiety. This configuration contributes to its solubility and binding affinity, which are critical factors in its potential therapeutic applications. Recent studies have highlighted its relevance in enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and personalized therapeutics. These attributes position it as a valuable tool for addressing unmet medical needs.

In the context of drug design, 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid is often compared to other small-molecule inhibitors due to its ability to interact with protein targets. Its pharmacokinetic properties, such as metabolic stability and oral bioavailability, are areas of active investigation. The compound's synthetic accessibility also makes it a focal point for medicinal chemistry projects, particularly those aimed at optimizing lead compounds for clinical development.

The growing interest in 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid is reflected in its frequent appearance in scientific literature and patent filings. Researchers are exploring its potential in neurodegenerative diseases, inflammatory disorders, and metabolic syndromes, which are among the most pressing health challenges today. Its mechanistic versatility and low toxicity profile further enhance its appeal as a drug candidate.

From a synthetic chemistry perspective, the compound's CAS No. 1247533-58-9 serves as a key identifier for researchers seeking to replicate or modify its structure. The pyrazole ring in particular is a common motif in bioactive molecules, and its incorporation into this compound underscores the importance of heterocyclic chemistry in modern drug discovery. Advances in computational modeling have also facilitated the study of its 3D conformation and interaction dynamics.

As the demand for novel therapeutics continues to rise, 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid remains a subject of intense scrutiny. Its potential to address drug resistance and disease heterogeneity aligns with the broader goals of translational research. Future studies are expected to delve deeper into its mechanism of action and therapeutic efficacy, paving the way for its eventual application in clinical settings.

In summary, 2-methyl-5-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS No. 1247533-58-9) represents a compelling example of how structural innovation can drive progress in biomedical science. Its multifaceted properties and broad applicability make it a standout candidate for further exploration, particularly in the realms of targeted therapy and molecular medicine.

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